molecular formula C13H10N4OS B14928147 2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B14928147
M. Wt: 270.31 g/mol
InChI Key: HKMUDIPOYBHQHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate to form an ethoxyimine derivative. This intermediate is then subjected to various reagents such as phenyl hydrazine, p-fluorobenzylamine, and sodium hydrogen sulfide to yield the desired triazolo[1,5-C]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and automated synthesis equipment can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Evaluated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the kinase’s activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of furan, thieno, triazolo, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and a broad range of biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

4-(furan-2-yl)-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H10N4OS/c1-7-8(2)19-13-10(7)12-15-11(9-4-3-5-18-9)16-17(12)6-14-13/h3-6H,1-2H3

InChI Key

HKMUDIPOYBHQHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CO4)C

Origin of Product

United States

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